molecular formula C11H9Cl2N3O B7575082 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide

2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide

Cat. No. B7575082
M. Wt: 270.11 g/mol
InChI Key: HLXUPBKTEMSOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been shown to modulate the activity of certain enzymes and proteins involved in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide in lab experiments include its potent antitumor activity, as well as its ability to modulate the activity of certain enzymes and proteins. However, the limitations of this compound include its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide. One potential avenue for further research is the investigation of the compound's mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Additionally, the development of more efficient synthesis methods may enable the production of larger quantities of this compound for further study. Finally, the exploration of the compound's potential applications in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloro-2-pyrazolin-5-one with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product.

Scientific Research Applications

2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-7-10(17)15-9-4-1-3-8(13)11(9)16-6-2-5-14-16/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXUPBKTEMSOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide

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